molecular formula C12H10N4O B10949083 2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole

2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B10949083
M. Wt: 226.23 g/mol
InChI Key: FFCQRLGGKAXQSJ-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carbohydrazide with benzoic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole has been explored for its potential in various fields:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-triazole
  • 2-(1-methyl-1H-pyrazol-5-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 1-(1-methyl-1H-pyrazol-5-yl)-3-(4-chlorophenyl)-1,2,4-triazole

Uniqueness

2-(1-methyl-1H-pyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole stands out due to its unique combination of the pyrazole and oxadiazole rings, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and advanced materials .

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H10N4O/c1-16-10(7-8-13-16)12-15-14-11(17-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

FFCQRLGGKAXQSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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